5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid
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Overview
Description
5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid is a chemical compound characterized by its complex molecular structure, which includes a triazole ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid typically involves multiple steps, starting with the formation of the triazole ring. One common method is the reaction of 1,5-dimethyl-4-amino-1H-1,2,3-triazole with chlorosulfonic acid to introduce the sulfamoyl group, followed by subsequent reactions to incorporate the benzoic acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid may be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, 5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid may be employed as a probe to study biological processes or as a precursor for bioactive compounds.
Medicine: This compound has potential medicinal applications, including its use as an intermediate in the synthesis of drugs that target various diseases. Its biological activity may be explored for therapeutic purposes.
Industry: In the industrial sector, this compound can be utilized in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid exerts its effects depends on its molecular targets and pathways. The triazole ring, for instance, may interact with enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
1,5-Dimethyl-4-amino-1H-1,2,3-triazole
2,4-Dimethylbenzoic acid
Sulfamoyl chloride
Uniqueness: 5-[(1,5-Dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid is unique due to its combination of a triazole ring and a benzoic acid moiety, which provides it with distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are needed to fully explore its capabilities and benefits.
Properties
IUPAC Name |
5-[(1,5-dimethyltriazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-7-5-8(2)11(6-10(7)13(18)19)22(20,21)15-12-9(3)17(4)16-14-12/h5-6,15H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUDJLGPLCDTEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)NC2=C(N(N=N2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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